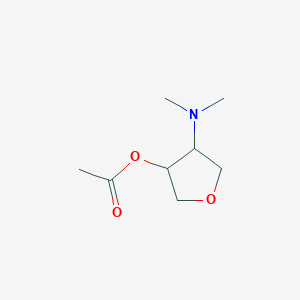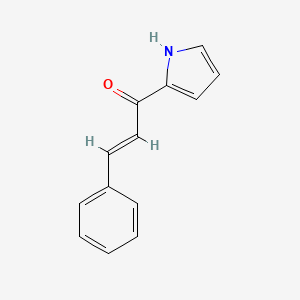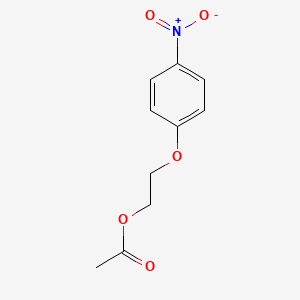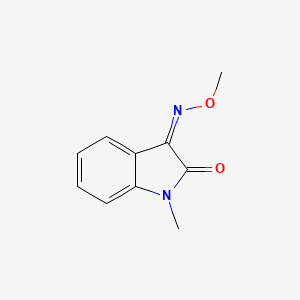
4-(Dimethylamino)tetrahydro-3-furanyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)tetrahydro-3-furanyl acetate is a chemical compound with the molecular formula C8H15NO3. It is characterized by the presence of a dimethylamino group attached to a tetrahydrofuran ring, which is further esterified with an acetate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)tetrahydro-3-furanyl acetate typically involves the reaction of dimethylamine with tetrahydrofuran derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)tetrahydro-3-furanyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-(Dimethylamino)tetrahydro-3-furanyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)tetrahydro-3-furanyl acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)tetrahydro-3-furanyl hydroxy(diphenyl)acetate: Similar structure but with additional hydroxy and diphenyl groups.
4-(Dimethylamino)tetrahydro-3-furanyl hydroxy(diphenyl)acetate: Another derivative with different functional groups.
Uniqueness
4-(Dimethylamino)tetrahydro-3-furanyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
[4-(dimethylamino)oxolan-3-yl] acetate |
InChI |
InChI=1S/C8H15NO3/c1-6(10)12-8-5-11-4-7(8)9(2)3/h7-8H,4-5H2,1-3H3 |
Clave InChI |
FOCVIVNLXMHGRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1COCC1N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008281.png)
![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)


![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)

![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B12008318.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)
![3-[(3-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B12008362.png)

![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)
